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Compound of Interest

Compound Name: Acrolein diethyl acetal

Cat. No.: B145652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acrolein diethyl acetal (3,3-diethoxy-1-propene) is a valuable organic compound, frequently

utilized as a synthetic intermediate and a protective group in complex molecule synthesis. Its

structure, featuring a vinyl group and a diethyl acetal moiety, provides a unique combination of

reactivity and stability, making it a versatile building block in the synthesis of pharmaceuticals

and other fine chemicals. A thorough understanding of its spectral characteristics is paramount

for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed

analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for acrolein diethyl acetal, grounded in established scientific principles and

experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of

organic molecules. For acrolein diethyl acetal, both ¹H and ¹³C NMR provide unambiguous

confirmation of its structure.

¹H NMR Spectroscopy: A Detailed Analysis
The proton NMR spectrum of acrolein diethyl acetal exhibits characteristic signals for the

vinyl and diethyl acetal protons. The chemical shifts, multiplicities, and coupling constants are
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consistent with the assigned structure.

Proton Assignment Chemical Shift (ppm) Multiplicity
Coupling Constants

(J, Hz)

-CH=CH₂ 5.28 dd J = 10.0, 2.2

-CH=CH₂ 5.82 ddt J = 17.3, 10.0, 4.8

=CH-CH- 4.87 d J = 4.8

-O-CH₂-CH₃ 3.66, 3.49 q J = 9.4, 7.1, 7.0

-O-CH₂-CH₃ 1.22 t J = 7.1

Causality Behind the Assignments:

The protons on the terminal double bond (-CH=CH₂) appear as two distinct signals due to

their different spatial relationships with the proton on the adjacent carbon. The geminal

coupling is typically small, while the cis and trans couplings to the vinyl proton (-CH=CH₂)

result in the observed doublet of doublets.

The vinyl proton (-CH=CH₂) shows a complex splitting pattern (doublet of doublet of triplets)

due to coupling with the two geminal protons on the terminal carbon and the single proton on

the acetal carbon.

The acetal proton (=CH-CH-) is coupled only to the vinyl proton, resulting in a doublet.

The two methylene protons (-O-CH₂-CH₃) of the ethoxy groups are diastereotopic due to the

presence of a stereocenter at the acetal carbon. This makes them chemically non-

equivalent, and they appear as two distinct quartets, each coupled to the adjacent methyl

protons.

The methyl protons (-O-CH₂-CH₃) of the two ethoxy groups are equivalent and appear as a

triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
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The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct

signals for each of the seven carbon atoms.

Carbon Assignment Chemical Shift (ppm)

-CH=CH₂ 117.3

-CH=CH₂ 134.8

=CH-CH- 101.4

-O-CH₂-CH₃ 61.2

-O-CH₂-CH₃ 15.3

Expert Interpretation:

The two sp² hybridized carbons of the vinyl group are observed in the downfield region of the

spectrum, as expected.

The acetal carbon appears at approximately 101.4 ppm, a characteristic chemical shift for

carbons bonded to two oxygen atoms.

The methylene and methyl carbons of the ethoxy groups resonate in the upfield region,

consistent with sp³ hybridized carbons.

Experimental Protocol for NMR Spectroscopy
The following is a generalized, self-validating protocol for acquiring high-quality NMR spectra of

liquid samples like acrolein diethyl acetal.

Sample Preparation:

Accurately weigh 5-20 mg of acrolein diethyl acetal for ¹H NMR (20-50 mg for ¹³C NMR)

into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The

deuterated solvent is crucial for the instrument's lock system and to avoid large solvent

signals in ¹H NMR.
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Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly

into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

The final sample height in the NMR tube should be approximately 4-5 cm.

Instrument Setup and Data Acquisition:

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

Place the sample in the NMR spectrometer.

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the

magnetic field.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to

obtain sharp, symmetrical peaks.

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or

¹³C) to maximize signal intensity.

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse

width, acquisition time, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger

number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Data Processing:

Perform a Fourier transform on the acquired free induction decay (FID).

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of acrolein diethyl acetal shows characteristic absorption bands

corresponding to its key structural features.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3080-3010 C-H stretch =C-H (vinyl)

2975-2850 C-H stretch -C-H (alkyl)

1640 C=C stretch Alkene

1120-1040 C-O stretch Acetal

Interpretation of Key Peaks:

The presence of the C=C double bond is confirmed by the stretching vibration at 1640 cm⁻¹.

The peaks in the 3080-3010 cm⁻¹ region are characteristic of the C-H stretching vibrations of

the vinyl group.

The strong absorptions between 2975-2850 cm⁻¹ arise from the C-H stretching of the ethyl

groups.

The prominent C-O stretching bands in the 1120-1040 cm⁻¹ region are indicative of the

acetal functional group.

Experimental Protocol for IR Spectroscopy of a Liquid
Sample
The following procedure outlines the standard method for obtaining an IR spectrum of a pure

liquid.

Sample Preparation (Neat Liquid Film):

Obtain two clean, dry salt plates (e.g., NaCl or KBr) which are transparent to infrared

radiation.
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Place a single drop of acrolein diethyl acetal onto the surface of one salt plate.

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a

thin film between the plates.

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric (e.g., CO₂, H₂O) or instrumental contributions.

Acquire the IR spectrum of the sample.

Post-Acquisition:

Clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone or isopropanol)

and return them to a desiccator for storage.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and elucidating its structure. The

electron ionization (EI) mass spectrum of acrolein diethyl acetal is presented below.

m/z Relative Intensity Proposed Fragment Ion

130 5% [M]⁺ (Molecular Ion)

101 100% [M - C₂H₅]⁺

85 40% [M - OC₂H₅]⁺

73 80% [CH(OCH₂CH₃)₂]⁺

57 60% [C₄H₉]⁺ or [C₃H₅O]⁺

47 50% [C₂H₅O]⁺

Analysis of the Fragmentation Pattern:
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The fragmentation of acrolein diethyl acetal under electron ionization conditions is a charge-

and radical-site-initiated process that leads to the formation of several characteristic fragment

ions.

Molecular Ion ([M]⁺, m/z 130): The molecular ion is observed, confirming the molecular

weight of the compound. Its relatively low abundance is typical for acetals, which tend to

fragment readily.

Base Peak (m/z 101): The most abundant ion in the spectrum corresponds to the loss of an

ethyl radical ([M - C₂H₅]⁺). This is a common fragmentation pathway for diethyl acetals.

Loss of an Ethoxy Radical (m/z 85): The peak at m/z 85 results from the loss of an ethoxy

radical ([M - OC₂H₅]⁺).

Acetal Fragment (m/z 73): The ion at m/z 73 is a stable oxonium ion, [CH(OCH₂CH₃)₂]⁺,

formed by the cleavage of the bond between the vinyl group and the acetal carbon.

Other Fragments: Other significant peaks at m/z 57 and 47 correspond to further

fragmentation of the larger ions.

Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the primary fragmentation

pathways of acrolein diethyl acetal in an EI mass spectrometer.

[C₇H₁₄O₂]⁺˙
m/z = 130

[C₅H₉O₂]⁺
m/z = 101

- C₂H₅˙

[C₅H₉O]⁺
m/z = 85

- OC₂H₅˙

[C₄H₉O₂]⁺
m/z = 73

- C₃H₅˙
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Click to download full resolution via product page

Caption: Primary fragmentation of acrolein diethyl acetal in EI-MS.

Experimental Protocol for Electron Ionization Mass
Spectrometry
The following is a generalized protocol for obtaining an EI mass spectrum.

Sample Introduction:

For a volatile liquid like acrolein diethyl acetal, direct injection via a heated probe or,

more commonly, introduction through a gas chromatograph (GC-MS) is employed.

In GC-MS, the sample is first vaporized and separated from any impurities in the GC

column before entering the mass spectrometer.

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).

This bombardment causes the ejection of an electron from the molecule, forming a

positively charged molecular ion ([M]⁺).

The excess energy imparted to the molecular ion often leads to its fragmentation into

smaller, characteristic ions.

Mass Analysis and Detection:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected by an electron multiplier, and the signal is amplified.

Data Output:
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The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Integrated Spectral Analysis: A Cohesive Structural
Confirmation
The combination of NMR, IR, and MS data provides a comprehensive and unambiguous

structural confirmation of acrolein diethyl acetal.

NMR spectroscopy definitively establishes the connectivity of the carbon and hydrogen

atoms, revealing the presence of the vinyl and diethyl acetal moieties and their spatial

relationships.

IR spectroscopy corroborates the presence of the key functional groups: the C=C double

bond of the alkene and the C-O bonds of the acetal.

Mass spectrometry confirms the molecular weight of the compound and provides a

characteristic fragmentation pattern that is consistent with the proposed structure.

Together, these three powerful analytical techniques offer a self-validating system for the

identification and characterization of acrolein diethyl acetal, ensuring the high level of

scientific integrity required in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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